(S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
Overview
Description
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: (S)-2-Amino-3-Methyl-1-(Pyrrolidin-1-Yl)Butan-1-One or CHEMBL16709 Valine derivatives contain valine or a derivative thereof resulting from reactions at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the following steps:
Alkylation of Pyrrolidine: Start with pyrrolidine, and alkylate it using an appropriate alkyl halide (e.g., methyl iodide) to introduce the methyl group.
Reductive Amination: Perform reductive amination of the resulting N-methylpyrrolidine with an amine (e.g., ammonia) to introduce the amino group.
Ketone Formation: Oxidize the resulting amine to form the ketone group.
Industrial Production:: Industrial production methods for this compound may involve variations of the above synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: The ketone group can undergo oxidation reactions.
Reduction: The ketone group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: React with appropriate nucleophiles (e.g., alkyl halides) under basic conditions.
- Oxidation: The ketone can be converted to a carboxylic acid.
- Reduction: The ketone can yield the corresponding alcohol.
- Substitution: Various N-substituted derivatives can be formed.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for the synthesis of other compounds.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating potential pharmacological effects.
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, this compound’s uniqueness lies in its specific combination of a pyrrolidine ring, an amino group, and a ketone functionality.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBAVXVTGLANPI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332247 | |
Record name | (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54164-07-7 | |
Record name | (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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